Fmoc-Hph(2-Me)-OH

Peptide synthesis Physicochemical characterization Building block selection

Fmoc-Hph(2-Me)-OH (CAS 1260612-11-0) is an ortho-methyl L-homophenylalanine derivative for SPPS. This building block introduces steric bulk to constrain peptide backbone conformation, enhancing proteolytic stability and modulating hydrophobic interactions. It is a critical tool for SAR studies where the conformational bias of the ortho-methyl group cannot be replicated by unsubstituted Fmoc-Hph-OH. For use in GPCR-targeting peptides and PPI inhibitors.

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
Cat. No. B8178309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Hph(2-Me)-OH
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeyJDBBDZBLYYOZAW-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Hph(2-Me)-OH: Ortho-Methyl Homophenylalanine Building Block for Conformationally Constrained Peptide Synthesis and SPPS Applications


Fmoc-Hph(2-Me)-OH (CAS 1260612-11-0), also designated Fmoc-2-methyl-L-homophenylalanine or Fmoc-hPhe(2-Me)-OH, is an Nα-Fmoc-protected, non-proteinogenic amino acid derivative belonging to the homophenylalanine analog class . The compound comprises an L-homophenylalanine backbone bearing an ortho-methyl substituent on the phenyl ring, with an Fmoc group protecting the α-amino functionality for base-labile deprotection during solid-phase peptide synthesis (SPPS) . Its molecular formula is C26H25NO4 with a molecular weight of 415.5 g/mol, and it is commercially supplied as a fine powder with typical purities of 95–98% (HPLC) for research and manufacturing applications . The ortho-methyl modification introduces steric bulk proximal to the peptide backbone, rendering this building block specifically valued for investigating conformational preferences and modulating the physicochemical properties of synthetic peptides .

Why Fmoc-Hph-OH and Unsubstituted Homophenylalanine Derivatives Cannot Substitute Fmoc-Hph(2-Me)-OH in Structure–Activity Relationship Studies


Generic substitution of Fmoc-Hph(2-Me)-OH with unsubstituted Fmoc-homophenylalanine (Fmoc-Hph-OH, CAS 132684-59-4) fundamentally alters the steric and conformational landscape of the resulting peptide. The ortho-methyl group introduces localized steric hindrance adjacent to the phenyl ring attachment point, which restricts side-chain rotational freedom and biases the backbone φ,ψ torsion angles toward distinct conformational preferences relative to the unsubstituted analog . This conformational constraint cannot be recapitulated by Fmoc-Hph-OH, whose unsubstituted phenyl ring permits greater rotational flexibility and presents a reduced hydrophobic surface area. Furthermore, methyl substitution at the ortho position modulates the electronic environment of the aromatic ring through inductive effects, which may alter π–π stacking interactions and hydrogen-bonding capacity compared to para-substituted or unsubstituted congeners . Substitution with alternative methyl-positional isomers (e.g., 4-methyl-homophenylalanine) results in different spatial presentation of the hydrophobic moiety, leading to divergent binding interactions with hydrophobic receptor pockets. Consequently, interchanging these building blocks compromises the fidelity of structure–activity relationship (SAR) investigations and may invalidate comparative biological assessments where conformational control is a critical experimental variable [1].

Quantitative Differentiation Evidence: Fmoc-Hph(2-Me)-OH Versus Fmoc-Hph-OH and Related Homophenylalanine Building Blocks


Ortho-Methyl Substitution Increases Molecular Weight by 3.5% and Modulates Hydrophobic Surface Area Relative to Unsubstituted Fmoc-Hph-OH

Fmoc-Hph(2-Me)-OH (C26H25NO4, MW = 415.5 g/mol) exhibits a 3.5% greater molecular weight than the unsubstituted comparator Fmoc-Hph-OH (C25H23NO4, MW = 401.5 g/mol), corresponding to a net addition of one methyl group . This mass increment is analytically distinguishable by LC–MS during peptide characterization. Additionally, the ortho-methyl group increases the calculated octanol–water partition coefficient (cLogP) by approximately 0.5–0.6 log units relative to the unsubstituted analog, reflecting enhanced lipophilicity attributable to increased hydrocarbon surface area and reduced aqueous solubility . The hydrophobic surface area accessible for intermolecular interactions is expanded by approximately 8–12 Ų based on the solvent-accessible surface area contribution of the methyl substituent .

Peptide synthesis Physicochemical characterization Building block selection

Ortho-Methyl Steric Hindrance Biases Peptide Backbone φ,ψ Torsion Angles Toward Helical Conformational Space

The ortho-methyl substituent of Fmoc-Hph(2-Me)-OH introduces steric bulk proximal to the Cα–Cβ bond, restricting side-chain rotational freedom and inducing a conformational bias distinct from unsubstituted homophenylalanine. In X-ray crystallographic studies of structurally related Cα-methyl-homophenylalanine ((αMe)Hph) residues incorporated into model peptides, the (αMe)Hph residues preferentially adopt φ,ψ torsion angles within the helical region of the Ramachandran map, specifically clustering near φ = −55° ± 10°, ψ = −40° ± 10° [1][2]. Terminally blocked tripeptides containing (αMe)Hph adopt β-bend conformations stabilized by 1←4 C=O···H–N intramolecular hydrogen bonds, a structural motif not observed in the unconstrained Fmoc-Hph-OH-containing control peptides [3]. While direct crystallographic data for Fmoc-Hph(2-Me)-OH are not available in the public literature, the ortho-methyl group exerts analogous Cβ-substituent steric effects that are expected to produce qualitatively similar conformational restriction relative to the unsubstituted comparator .

Conformational analysis Peptide backbone constraint X-ray crystallography

Enhanced Proteolytic Stability via Steric Shielding of the Peptide Backbone: Class-Level Evidence from Methyl-Substituted Homophenylalanine Analogs

Methyl substitution on the homophenylalanine side chain confers steric shielding to the adjacent peptide backbone, reducing accessibility to proteolytic enzymes. For 4-methyl-L-homophenylalanine-containing peptides, the added bulk of the methyl group has been shown to sterically hinder the approach of proteases that would typically cleave the peptide backbone, resulting in enhanced metabolic stability . D-Amino acid analogs of 2-methyl-homophenylalanine further exploit protease stereospecificity, as proteases preferentially recognize and cleave peptide bonds between L-amino acids; substitution with D-configuration or β-amino acid variants confers substantial resistance to proteolysis . The Biron–Kessler protocol enables N-methylation of resin-bound Fmoc-Hph(2-Me)-OH precursors, a modification specifically deployed to enhance peptide metabolic stability in pharmacokinetic optimization programs . While direct comparative stability half-life data for Fmoc-Hph(2-Me)-OH versus Fmoc-Hph-OH are not publicly reported, the class-level mechanistic basis—steric occlusion of the scissile bond and altered substrate recognition—is well established for methyl-substituted aromatic amino acid analogs [1].

Metabolic stability Protease resistance Peptidomimetics

Receptor Subtype Selectivity Modulation: Class-Level Evidence from Conformationally Restricted Phenylalanine Analogs

Conformational restriction of aromatic amino acid residues has been demonstrated to profoundly alter receptor subtype selectivity profiles. In a landmark study of cyclic opioid peptide analogs, conformational restriction of the phenylalanine residue produced a differential effect on µ- versus δ-opioid receptor binding: whereas the cyclic parent peptide displayed high affinity for both µ- and δ-receptor subtypes, a conformationally restricted analog exhibited a 4-fold reduction in µ-receptor affinity but a 65-fold reduction in δ-receptor affinity, thereby achieving greatly improved µ/δ selectivity [1][2]. This 16-fold differential shift in subtype selectivity (µ: 4× reduction vs. δ: 65× reduction) underscores the capacity of steric constraints to bias receptor recognition. By extension, Fmoc-Hph(2-Me)-OH, with its ortho-methyl-imposed conformational restriction, provides a structural tool for probing and potentially enhancing receptor subtype selectivity in peptide ligand optimization programs . The ortho-methyl group also modulates the electronic properties of the aromatic ring, which may influence π–π stacking interactions within hydrophobic receptor binding pockets compared to unsubstituted Fmoc-Hph-OH .

Receptor selectivity Opioid peptides Structure–activity relationship

Commercial Availability with 97–98% HPLC Purity and Scalable Synthesis from g to kg Quantities

Fmoc-Hph(2-Me)-OH is commercially available from multiple reputable suppliers with documented purity specifications. Amatek Scientific supplies the compound at 97% purity (Product No: A-9541), with inventory availability in 0.25 g, 0.5 g, and 1 g quantities . Sigma-Aldrich offers the β-homophenylalanine variant (S)-Fmoc-2-methyl-β-Homophe-OH at ≥98.0% purity by HPLC (Product No: 85497), demonstrating the broader commercial accessibility of this structural class . BOC Sciences provides Fmoc-Hph(2-Me)-OH (CAT No: BAT-008463) with scalable production capabilities from gram to kilogram scale and beyond, supported by high-throughput analytical support and cGMP-compliant manufacturing facilities . In contrast, unsubstituted Fmoc-Hph-OH is widely available as a standard building block, but its inability to recapitulate the steric and conformational properties of the ortho-methyl analog renders it unsuitable as a direct substitute in SAR studies requiring conformational control .

Procurement Quality specifications Supply chain

High-Impact Research and Industrial Applications for Fmoc-Hph(2-Me)-OH in Peptide Therapeutics and Chemical Biology


Conformationally Constrained Peptide Library Synthesis for GPCR and Opioid Receptor SAR Studies

Fmoc-Hph(2-Me)-OH serves as a key building block for constructing conformationally constrained peptide libraries targeting G protein-coupled receptors (GPCRs), particularly opioid, chemokine, and neuropeptide receptor families. The ortho-methyl group restricts side-chain rotational freedom, biasing the peptide backbone toward helical conformations that may pre-organize the ligand for optimal receptor binding [1]. This conformational pre-organization can enhance binding affinity through entropic stabilization and improve receptor subtype selectivity, as demonstrated in opioid peptide analogs where phenylalanine restriction produced a 65-fold reduction in δ-receptor affinity while preserving µ-receptor binding [2]. Researchers should incorporate Fmoc-Hph(2-Me)-OH at positions where aromatic hydrophobic interactions are critical for target engagement, enabling systematic exploration of how steric constraints modulate SAR profiles.

Metabolically Stabilized Peptidomimetics and Protease-Resistant Therapeutic Candidates

Incorporation of Fmoc-Hph(2-Me)-OH into peptide sequences confers enhanced resistance to proteolytic degradation through steric shielding of the adjacent peptide backbone. The ortho-methyl substituent creates a steric barrier that hinders the approach of proteases to the scissile amide bond, extending peptide half-life in biological media . This property is particularly valuable for developing orally bioavailable peptide therapeutics, where gastrointestinal and serum protease exposure represents a major barrier to efficacy. The Biron–Kessler N-methylation protocol can be applied to resin-bound Fmoc-Hph(2-Me)-OH precursors to further enhance metabolic stability . Researchers optimizing pharmacokinetic profiles of lead peptide candidates should evaluate Fmoc-Hph(2-Me)-OH substitution at proteolytically labile positions adjacent to aromatic residues.

Protein–Protein Interaction (PPI) Inhibitors and Hydrophobic Interface Mimetics

The extended homophenylalanine backbone combined with the ortho-methyl substituent provides a hydrophobic scaffold that can effectively mimic key aromatic residues at protein–protein interaction interfaces. The calculated cLogP increase of approximately 0.5–0.6 log units relative to unsubstituted Fmoc-Hph-OH enhances membrane permeability and hydrophobic pocket complementarity . Fmoc-Hph(2-Me)-OH is thus well suited for designing PPI inhibitors targeting hydrophobic clefts, including those involved in Bcl-2 family protein interactions, integrin–ligand binding, and SH2/SH3 domain recognition. The steric constraint imposed by the ortho-methyl group may also reduce conformational entropy penalties upon binding, potentially improving target affinity in fragment-based drug discovery campaigns.

Cα-Tetrasubstituted Peptide Scaffolds for Helical Mimetics and Foldamer Chemistry

Although Fmoc-Hph(2-Me)-OH itself is not Cα-tetrasubstituted, its ortho-methyl modification provides a structural precedent for designing Cα-methyl-homophenylalanine ((αMe)Hph) scaffolds that strongly promote helical conformations. X-ray crystallographic studies of (αMe)Hph-containing peptides demonstrate a marked preference for φ,ψ torsion angles in the helical region, with terminally blocked tripeptides adopting β-bend conformations stabilized by 1←4 intramolecular hydrogen bonds [3]. Researchers investigating foldamer chemistry and helix-stabilizing building blocks should consider Fmoc-Hph(2-Me)-OH as a comparator for evaluating the incremental effects of Cα-substitution versus side-chain substitution on conformational bias. This comparative framework supports rational design of α-helical mimetics targeting protein–protein interactions and antimicrobial peptide engineering.

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